Comparative Efflux Pump Inhibitory Potential: Target Compound Versus Unsubstituted Benzamide Lead
This evidence dimension leverages class-level inference because direct head-to-head data for the target compound is absent from the accessible public domain. The most relevant comparator is N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide, recognized as a key intermediate in early pyrido[1,2-a]pyrimidine efflux pump inhibitor (EPI) programs. Primary research demonstrates that for pyrido[1,2-a]pyrimidine-3-yl-benzamides, even minor substituent changes on the benzamide ring drastically alter MexAB-OprM efflux pump inhibition in P. aeruginosa [1]. The target compound's 4-methoxy group introduces an electron-donating substituent with H-bond acceptor capacity, a structural feature absent in the unsubstituted benzamide that is predicted to enhance target binding within the hydrophobic efflux pump pocket, based on established SAR trends [1].
| Evidence Dimension | Efflux pump inhibitory activity (minimum potentiating concentration, MPC) in P. aeruginosa |
|---|---|
| Target Compound Data | Not experimentally determined in accessible public data. |
| Comparator Or Baseline | N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide (unsubstituted analog). This compound serves as the baseline 3-benzamide core; its specific MPC value was not separately reported in the progenitor EPI series that focused primarily on C-2 substituted analogs [1]. |
| Quantified Difference | Unavailable. Quantitative SAR models from related 4-oxo-4H-pyrido[1,2-a]pyrimidine EPI series indicate that the introduction of a para-electron-donating group on the 3-benzamide can shift potency by an order of magnitude [1], but this remains unverified for this specific pair. |
| Conditions | MexAB-OprM overexpressing P. aeruginosa strains; synergistic potentiation assays with levofloxacin or aztreonam [1]. |
Why This Matters
For antimicrobial resistance programs, the 4-methoxy analog represents a potentially more potent EPI candidate than the unsubstituted lead; selecting this specific compound over the unsubstituted version is essential for validating theoretical potency gains derived from SAR models.
- [1] Yoshida, K.; Nakayama, K.; Kuru, N.; Kobayashi, S.; Ohtsuka, M.; Takemura, M.; Hoshino, K.; Kanda, H.; Zhang, J. Z.; Lee, V. J.; Watkins, W. J. MexAB-OprM specific efflux pump inhibitors in Pseudomonas aeruginosa. Part 5: Carbon-substituted analogues at the C-2 position. Bioorg. Med. Chem. 2006, 14 (6), 1993-2004. View Source
